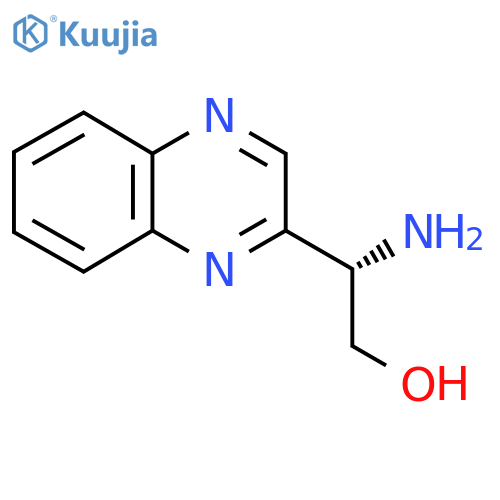

Cas no 2227854-32-0 ((2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol)

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol

- EN300-1822641

- 2227854-32-0

-

- インチ: 1S/C10H11N3O/c11-7(6-14)10-5-12-8-3-1-2-4-9(8)13-10/h1-5,7,14H,6,11H2/t7-/m1/s1

- InChIKey: CBSBXJWFYSXPBM-SSDOTTSWSA-N

- ほほえんだ: OC[C@H](C1C=NC2C=CC=CC=2N=1)N

計算された属性

- せいみつぶんしりょう: 189.090211983g/mol

- どういたいしつりょう: 189.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822641-0.25g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 0.25g |

$1604.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-10.0g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 10g |

$7497.0 | 2023-05-23 | ||

| Enamine | EN300-1822641-2.5g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 2.5g |

$3417.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-5g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 5g |

$5056.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-5.0g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 5g |

$5056.0 | 2023-05-23 | ||

| Enamine | EN300-1822641-0.05g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 0.05g |

$1464.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-0.5g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 0.5g |

$1673.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-0.1g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 0.1g |

$1533.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-10g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 10g |

$7497.0 | 2023-09-19 | ||

| Enamine | EN300-1822641-1.0g |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol |

2227854-32-0 | 1g |

$1742.0 | 2023-05-23 |

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

9. Book reviews

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

(2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-olに関する追加情報

Exploring the Potential of (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol (CAS No. 2227854-32-0) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol (CAS No. 2227854-32-0) has emerged as a compound of significant interest. This chiral amino alcohol derivative, characterized by its quinoxaline core, is gaining attention for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which combine a hydrogen-bond donor (the amino group) and a hydrogen-bond acceptor (the hydroxyl group) with an aromatic heterocyclic system, making it a versatile building block for medicinal chemistry.

The compound's stereochemical purity (indicated by the (2S) configuration) is crucial for its biological activity, as enantiopure compounds often exhibit superior pharmacological profiles compared to their racemic counterparts. This aligns with current industry trends favoring chiral drugs, which account for over 50% of newly approved pharmaceuticals. The quinoxaline moiety in 2227854-32-0 is particularly noteworthy, as this scaffold is present in numerous bioactive molecules with diverse therapeutic effects, from antimicrobial to anticancer activities.

Recent literature searches reveal growing interest in quinoxaline derivatives as potential kinase inhibitors, with particular relevance to cancer research. While (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol itself is not a drug candidate, its structural features make it valuable for structure-activity relationship (SAR) studies. The compound's water solubility (enhanced by its polar functional groups) and moderate lipophilicity (contributed by the aromatic system) represent an optimal balance for drug-like properties, addressing one of the most common challenges in modern drug design.

From a synthetic chemistry perspective, CAS 2227854-32-0 presents interesting opportunities for derivatization. The primary amine and secondary alcohol functionalities allow for various protection-deprotection strategies and conjugation reactions, making it a flexible intermediate in multi-step syntheses. This aligns with current pharmaceutical industry needs for versatile building blocks that can streamline the drug discovery process. The compound's stability under standard laboratory conditions (room temperature, inert atmosphere) further enhances its practicality for research applications.

Analytical characterization of (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol typically involves HPLC for purity assessment, chiral chromatography to confirm enantiomeric excess, and mass spectrometry for structural confirmation. These quality control measures are essential given the increasing regulatory emphasis on impurity profiling in pharmaceutical development. The compound's UV absorption characteristics (due to the quinoxaline chromophore) facilitate detection and quantification in various analytical methods.

In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to compounds like 2227854-32-0. Recent advances in biocatalysis and flow chemistry offer potential for more efficient production of such chiral building blocks with reduced environmental impact. This responds to growing industry and academic interest in sustainable pharmaceutical manufacturing processes.

While not currently classified as a commercial drug, the structural features of (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol make it relevant to several drug discovery paradigms. Its molecular weight (204.23 g/mol) and polar surface area (≈70 Ų) fall within ranges typically associated with good oral bioavailability, making it particularly interesting for central nervous system (CNS) drug research where quinoxaline derivatives have shown promise.

The scientific community continues to investigate structure-based drug design applications for this compound class. Computational studies suggest potential for molecular docking at various biological targets, particularly those involving π-stacking interactions with the quinoxaline ring. Such in silico approaches, combined with experimental validation, represent current best practices in hit-to-lead optimization programs.

From a safety perspective, preliminary studies indicate that CAS 2227854-32-0 requires standard laboratory handling precautions appropriate for amino alcohol compounds. Proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material, consistent with general laboratory safety protocols for research chemicals.

As pharmaceutical research increasingly focuses on targeted therapies and precision medicine, specialized building blocks like (2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol will likely grow in importance. Its unique combination of chirality, heteroaromatic character, and bifunctional reactivity positions it as a valuable tool for medicinal chemists exploring new chemical space in their quest to develop next-generation therapeutics.

2227854-32-0 ((2S)-2-amino-2-(quinoxalin-2-yl)ethan-1-ol) 関連製品

- 1361877-67-9(3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid)

- 2228468-12-8(2-amino-2,4-dimethylhexan-1-ol)

- 286860-15-9(4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE)

- 2319835-43-1(methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate)

- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)

- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)

- 2034421-80-0(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)

- 2167949-69-9(3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1805971-37-2(Ethyl 5-cyano-3-(difluoromethyl)-4-methoxypyridine-2-carboxylate)